1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 849026-70-6
Cat. No.: VC7663827
Molecular Formula: C15H14N4
Molecular Weight: 250.305
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 849026-70-6 |
---|---|
Molecular Formula | C15H14N4 |
Molecular Weight | 250.305 |
IUPAC Name | 1-amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Standard InChI | InChI=1S/C15H14N4/c1-3-10-9(2)11(8-16)15-18-12-6-4-5-7-13(12)19(15)14(10)17/h4-7H,3,17H2,1-2H3 |
Standard InChI Key | KIAHLNYLAFORMI-UHFFFAOYSA-N |
SMILES | CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a pyrido[1,2-a]benzimidazole core, a fused heterocyclic system comprising a pyridine ring condensed with a benzimidazole moiety. Key substituents include:
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Amino group (-NH₂) at position 1.
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Ethyl group (-CH₂CH₃) at position 2.
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Methyl group (-CH₃) at position 3.
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Cyano group (-C≡N) at position 4.
This substitution pattern enhances electronic diversity, influencing reactivity and intermolecular interactions .
Systematic Nomenclature
The IUPAC name, 1-amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects the positions and types of substituents. The numbering begins at the pyridine nitrogen, proceeding through the fused system .
Table 1: Molecular Identity
Synthesis and Manufacturing
Challenges in Synthesis
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by polar groups (cyano, amino) and hydrophobic substituents (ethyl, methyl). Preliminary data suggest:
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Solubility: Moderate in DMSO (50–100 mg/mL), poor in water (<1 mg/mL) .
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Stability: Stable at room temperature under inert atmospheres but may degrade under prolonged UV exposure.
Table 2: Thermodynamic Properties
Property | Value | Method/Source |
---|---|---|
Melting Point | Not reported | – |
LogP (Octanol-Water) | Estimated 2.1 ± 0.3 | Computational |
pKa (Amino Group) | ~8.5 | Analog studies |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, DMSO-d₆, 308 K) :
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δ 1.2–1.4 ppm (t, 3H): Ethyl group (-CH₂CH₃).
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δ 2.5 ppm (s, 3H): Methyl group (-CH₃).
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δ 6.8–7.6 ppm (m, 4H): Aromatic protons from benzimidazole.
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δ 8.2 ppm (s, 1H): Amino proton (-NH₂).
Infrared (IR) Spectroscopy
Key absorptions (theoretical):
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~2200 cm⁻¹: C≡N stretch.
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~3350 cm⁻¹: N-H stretch (amino group).
Biological Activities and Research Findings
Anticancer Screening
In silico studies predict inhibition of kinase enzymes (e.g., EGFR, IC₅₀ ~2.5 µM) due to planar aromatic core interactions.
Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No pharmacokinetic or toxicological data available.
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Synthetic Scalability: Need for efficient one-pot methodologies.
Research Priorities
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Comprehensive Bioactivity Screens.
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X-ray Crystallography to resolve 3D structure.
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QSAR Studies to optimize substituent effects.
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